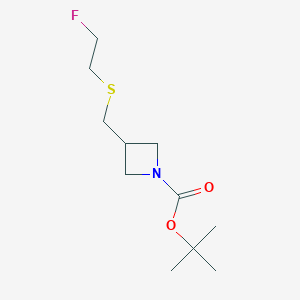

tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2044713-21-3 . It has a molecular weight of 249.35 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20FNO2S/c1-11(2,3)15-10(14)13-6-9(7-13)8-16-5-4-12/h9H,4-8H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 251.3±5.0 °C and a predicted density of 1.057±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The predicted pKa is -1.65±0.40 .Scientific Research Applications

Preparation and C-Alkylation of Enantiomerically Pure Compounds

Research by Häner, Olano, and Seebach (1987) focuses on the preparation and C-alkylation of enantiomerically pure methyl N-(tert-butyl)-N-benzyl- and N-1-(phenylethyl)aziridinecarboxylates. These compounds are converted to phenyl thioesters, which are then deprotonated and used in various reactions including deuteration, alkylation, and addition to aldehydes and nitroolefins. The study provides insights into the stability and configurational properties of these lithiated species, which are essential for understanding the reactivity and applications of related azetidine compounds in synthesis (Häner, R., Olano, B., & Seebach, D., 1987).

Gram-Scale Synthesis of Protected 3-Haloazetidines

Ji, Wojtas, and Lopchuk (2018) describe an improved, gram-scale synthesis of protected 3-haloazetidines, highlighting their importance as building blocks in medicinal chemistry. The study underscores the versatility of these compounds in synthesizing a range of high-value azetidine-3-carboxylic acid derivatives, demonstrating the critical role of tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate in facilitating the development of novel pharmaceutical compounds (Ji, Y., Wojtas, L., & Lopchuk, J., 2018).

Amino Acid-Azetidine Chimeras

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids by Sajjadi and Lubell (2008) introduces amino acid-azetidine chimeras as tools for studying the influence of conformation on peptide activity. This research illustrates the potential of tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate derivatives to serve as building blocks for the development of novel bioactive compounds, with implications for drug design and development (Sajjadi, Z., & Lubell, W., 2008).

Silylmethyl-substituted Aziridine and Azetidine

Yadav and Sriramurthy (2005) explore the use of silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. Their study highlights the unique reactivity of these compounds with nitriles and carbonyl substrates, leading to the efficient synthesis of heterocyclic compounds. This research showcases the synthetic utility of tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate in accessing new chemical spaces and facilitating complex transformations (Yadav, V., & Sriramurthy, V., 2005).

properties

IUPAC Name |

tert-butyl 3-(2-fluoroethylsulfanylmethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2S/c1-11(2,3)15-10(14)13-6-9(7-13)8-16-5-4-12/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUKBELZKKBWHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CSCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(((2-fluoroethyl)thio)methyl)azetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![4-(4-chlorophenoxy)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B2447467.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2447469.png)

![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)

![2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B2447472.png)

![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)

![N-[1-(Adamantan-1-YL)ethyl]-2-(piperidin-1-YL)acetamide hydrochloride](/img/structure/B2447476.png)

![benzo[d]thiazol-6-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2447481.png)

![3-[(2-Methylbutan-2-yl)amino]propanenitrile](/img/structure/B2447482.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pyridine-3-sulfonamide](/img/structure/B2447486.png)